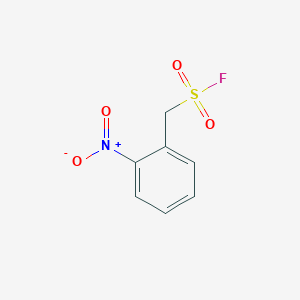

(2-Nitrophenyl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

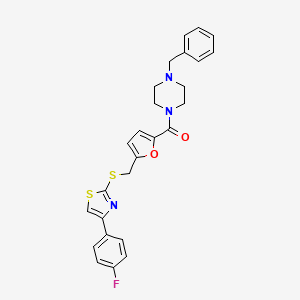

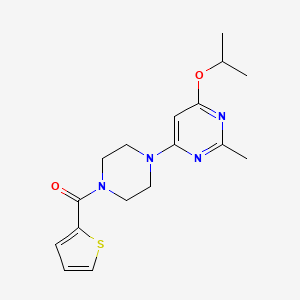

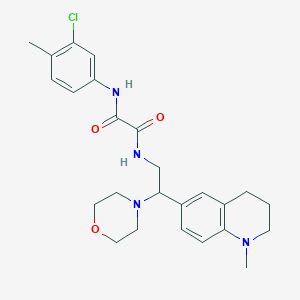

“(2-Nitrophenyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C7H6FNO4S . It is a type of sulfonyl fluoride, a group of compounds known for their diverse applications and intriguing properties .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including “(2-Nitrophenyl)methanesulfonyl fluoride”, has been a subject of research. New synthetic approaches have been developed that start with sulfur-containing substrates, such as the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of “(2-Nitrophenyl)methanesulfonyl fluoride” is represented by the InChI code1S/C7H5F2NO4S/c8-7-2-1-6 (10 (11)12)3-5 (7)4-15 (9,13)14/h1-3H,4H2 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis

Sulfonyl fluorides, including “(2-Nitrophenyl)methanesulfonyl fluoride”, have been used in the development of new synthetic methods. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Nitrophenyl)methanesulfonyl fluoride” include a molecular weight of 237.18 .Wissenschaftliche Forschungsanwendungen

Probe of Substrate Interactions in Acetylcholinesterase

“(2-Nitrophenyl)methanesulfonyl fluoride” reacts at the catalytic site of acetylcholinesterase causing inactivation, making it a useful probe of substrate binding . This is because molecules absorbed in or near the active center appear to protect the enzyme only if, by interacting strongly with the esteratic site, they physically obstruct its approach .

Study of Substrate Binding and Catalysis

The compound is used in the study of substrate binding and catalysis by enzymes . The active center of acetylcholinesterase consists of two adjoining parts, one, a binding (anionic) site, and another, a catalytic (esteratic) site . It is therefore possible for substrate molecules to become bound at the former while interacting either weakly or strongly with the latter .

Investigation of Enzyme Inactivation

“(2-Nitrophenyl)methanesulfonyl fluoride” is used in the investigation of enzyme inactivation . It reacts with acetylcholinesterase to form a sulfonylated enzyme derivative, probably at the esteratic site .

Research on Chemical Warfare Nerve Agents and Pesticides

The compound is used in research on chemical warfare nerve agents and pesticides . These organophosphorus compounds inactivate cholinesterases by phosphorylating the serine hydroxyl group located at the active site of cholinesterases .

Study of Covalent Methanesulfonyl Fluoride Acetylcholinesterase Adduct

“(2-Nitrophenyl)methanesulfonyl fluoride” is used in the study of the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct . This research provides insights into an aged-like inactive complex susceptible to reactivation by a combination of nucleophiles .

Pharmaceutical Testing

“(2-Nitrophenyl)methanesulfonyl fluoride” is used in pharmaceutical testing . It is a high-quality reference standard for accurate results .

Safety And Hazards

While specific safety and hazard information for “(2-Nitrophenyl)methanesulfonyl fluoride” was not found, sulfonyl fluorides are generally known to be hazardous. For example, methanesulfonyl fluoride is known to cause severe skin burns and eye damage, and it is fatal if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Research into sulfonyl fluorides, including “(2-Nitrophenyl)methanesulfonyl fluoride”, is ongoing. The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that there may be future developments in the synthesis and application of sulfonyl fluorides.

Eigenschaften

IUPAC Name |

(2-nitrophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMXMZRIMPJDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Nitrophenyl)methanesulfonyl fluoride | |

CAS RN |

1675732-94-1 |

Source

|

| Record name | (2-nitrophenyl)methanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2676851.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)